2,2',6,6'-Tetrachlorobiphenyl

Description

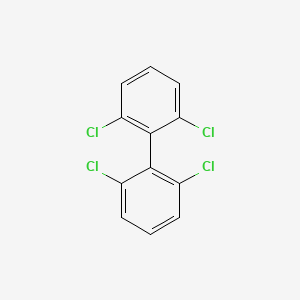

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGFNRKXSYIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065983 | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-05-5 | |

| Record name | 2,2′,6,6′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15968-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',6,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1150VTX8QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2',6,6'-tetrachlorobiphenyl (PCB 54), CAS number 15968-05-5. As a non-dioxin-like polychlorinated biphenyl (PCB), this congener presents unique toxicological and environmental considerations that are critical for researchers in toxicology, environmental science, and drug development to understand. This document delves into its synthesis, physicochemical properties, toxicological profile, environmental fate, and analytical methodologies, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Non-Dioxin-Like PCB

Polychlorinated biphenyls are a class of 209 congeners, each with a distinct chlorine substitution pattern on a biphenyl backbone. While much of the focus on PCB toxicity has been on the "dioxin-like" congeners that bind to the aryl hydrocarbon receptor (AhR), the non-dioxin-like PCBs, such as PCB 54, constitute a significant portion of PCB contamination and exhibit different mechanisms of toxicity.[1] Understanding the specific properties and biological interactions of PCB 54 is therefore crucial for a complete assessment of the risks associated with PCB exposure.

2,2',6,6'-Tetrachlorobiphenyl is characterized by the presence of chlorine atoms at all four ortho positions. This substitution pattern forces the two phenyl rings into a non-planar conformation, which sterically hinders rotation around the C-C bond and is a key determinant of its distinct toxicological properties.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of PCB 54 is fundamental to predicting its environmental transport, bioavailability, and analytical behavior.

| Property | Value | Source |

| CAS Number | 15968-05-5 | |

| Molecular Formula | C₁₂H₆Cl₄ | |

| Molecular Weight | 292.00 g/mol | |

| Appearance | White, brittle solid | |

| Melting Point | 197-199 °C | |

| Boiling Point | 355-357 °C | |

| Water Solubility | 0.002 mg/L at 25 °C (estimated) | |

| Log Kow (Octanol-Water Partition Coefficient) | 6.3 (estimated) |

The high Log Kow value indicates that PCB 54 is highly lipophilic and will preferentially partition into fatty tissues, leading to bioaccumulation in organisms. Its low water solubility contributes to its persistence in sediment and soil.

Synthesis of 2,2',6,6'-Tetrachlorobiphenyl

For research purposes, the synthesis of individual PCB congeners with high purity is essential. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, including PCBs.[2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Representative Suzuki-Miyaura Coupling Protocol for PCB 54

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for PCB synthesis.[4]

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dichlorophenylboronic acid (1.2 equivalents) and 1-bromo-2,6-dichlorobenzene (1.0 equivalent).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2.0 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

Step 2: Reaction

-

Stir the reaction mixture vigorously at reflux (typically 80-100 °C) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure 2,2',6,6'-tetrachlorobiphenyl.

Caption: Key toxicological pathways of PCB 54.

Atropisomerism: A Hidden Dimension of Toxicity

Due to the four bulky chlorine atoms in the ortho positions, rotation around the biphenyl C-C bond in 2,2',6,6'-tetrachlorobiphenyl is severely restricted. This can lead to the existence of stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other. [5]The presence of atropisomers adds another layer of complexity to the toxicology and analysis of PCB 54.

It is crucial for researchers to consider that the biological activity and metabolic fate of each atropisomer can differ significantly. [6]One atropisomer may be more toxic or may be metabolized at a different rate than its counterpart.

Chiral Separation of Atropisomers

The separation of PCB atropisomers requires chiral chromatography techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be employed. [7]The choice of CSP and chromatographic conditions is critical for achieving baseline separation.

Environmental Fate and Biodegradation

The persistence of PCBs in the environment is a major concern. Due to its lipophilicity and low water solubility, PCB 54 strongly adsorbs to soil and sediment particles.

Microbial Degradation

Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment. This can occur under both aerobic and anaerobic conditions. [8]

-

Aerobic Degradation: Under aerobic conditions, bacteria can utilize PCBs as a carbon source. The degradation pathway typically involves dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. [8][9]However, highly chlorinated congeners like PCB 54 are more resistant to aerobic degradation.

-

Anaerobic Degradation: In anaerobic environments, such as sediments, reductive dechlorination is the main degradation process. [10]Microorganisms remove chlorine atoms from the biphenyl rings, resulting in less chlorinated congeners that can then be more readily degraded aerobically.

Caption: Microbial degradation pathways for PCB 54.

Analytical Methodology: A Step-by-Step Protocol for GC-MS Analysis in Sediment

Accurate and sensitive analytical methods are essential for monitoring PCB 54 in environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PCB analysis. [11]

Protocol for PCB 54 Analysis in Sediment by GC-MS

This protocol is based on established EPA methodologies and best practices for the analysis of PCBs in solid matrices. [11][12] Step 1: Sample Preparation and Extraction

-

Homogenize the sediment sample to ensure representativeness.

-

Air-dry the sample or determine the moisture content to report results on a dry weight basis.

-

Weigh approximately 10 g of the homogenized sediment into a Soxhlet extraction thimble.

-

Add a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample to monitor extraction efficiency.

-

Extract the sample for 16-24 hours using a Soxhlet extractor with a suitable solvent mixture, such as hexane:acetone (1:1, v/v).

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.

Step 2: Extract Cleanup

-

To remove interfering compounds, perform a cleanup step using column chromatography.

-

Pack a glass column with activated silica gel or Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCBs with a nonpolar solvent, such as hexane. This step separates the PCBs from more polar interferences.

-

In some cases, an additional cleanup step with acid or base treatment may be necessary to remove certain types of interferences.

Step 3: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating PCB congeners.

-

Injection: Inject 1 µL of the cleaned extract into the GC inlet in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode.

-

For enhanced sensitivity and selectivity, use selected ion monitoring (SIM) mode. Monitor the characteristic ions for PCB 54 (e.g., m/z 292, 290, 255).

-

-

Quantification:

-

Create a calibration curve using certified standards of PCB 54 at different concentrations.

-

Quantify the concentration of PCB 54 in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.

-

Caption: Workflow for GC-MS analysis of PCB 54 in sediment.

Conclusion

2,2',6,6'-Tetrachlorobiphenyl (PCB 54) is a non-dioxin-like PCB with a unique toxicological profile driven by its fully ortho-substituted structure. Its neurotoxicity, endocrine-disrupting potential, and the added complexity of atropisomerism necessitate a thorough understanding for accurate risk assessment and further research. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to investigate the properties and effects of this important environmental contaminant. As research continues to unravel the specific mechanisms of action of individual PCB congeners, a detailed understanding of compounds like PCB 54 will be paramount in protecting human and environmental health.

References

-

Arnold, D. L., et al. (1999). Formulation and Characterization of an Experimental PCB Mixture Designed to Mimic Human Exposure from Contaminated Fish. Toxicological Sciences, 52(2), 244-255. [Link]

-

Bauer, U. J., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) and their metabolites with a modified Suzuki-coupling. Chemosphere, 30(8), 1587-1598. [Link]

-

EPA. (1996). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

Joshi, N., et al. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 85(5), 789-795. [Link]

-

Lein, P. J., et al. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Comprehensive Toxicology, 3, 345-373. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]

-

Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

-

University of California, Davis. (2021). Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment. [Link]

-

O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 335-340. [Link]

-

Liu, X., et al. (2013). Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. Journal of Separation Science, 36(24), 3851-3858. [Link]

- van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241.

- Haglund, P. (1996). The search for chiral PCBs. Chemosphere, 32(11), 2133-2140.

-

Pathiraja, G., et al. (2021). Degradation of polychlorinated biphenyls (pcbs) using bacteria isolated from paint scrapes. Journal of Environmental Management, 296, 113197. [Link]

-

Streifel, K. M., et al. (2014). Dopaminergic Neurotoxicants Cause Biphasic Inhibition of Purinergic Calcium Signaling in Astrocytes. PLoS ONE, 9(10), e110906. [Link]

-

Wikipedia contributors. (2024, January 28). Polyvinyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]

-

University of California, Davis. (2023). Assessing CaMPARI as new approach methodology for evaluating neurotoxicity. [Link]

-

Gérardy, R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). [Link]

-

Kania-Korwel, I., et al. (2022). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

Yadav, S., et al. (2015). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 22(1), 15-32. [Link]

-

Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

-

DiVincenzo, J. P., & You, J. (2015). Comparison of five extraction methods for measuring PCBs, PBDEs, organochlorine pesticides, and lipid content in serum. Chemosphere, 120, 291-297. [Link]

-

Inui, H., et al. (2022). Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Environmental Science & Technology, 56(15), 10839-10848. [Link]

-

Kania-Korwel, I., et al. (2023). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Chemical Research in Toxicology, 36(8), 1275-1286. [Link]

-

Chen, F., et al. (2014). Enhanced biodegradation of polychlorinated biphenyls by defined bacteria-yeast consortium. Journal of Hazardous Materials, 264, 13-19. [Link]

-

Westerink, R. H. S. (n.d.). Publications - Neurotoxicology. [Link]

-

EPA. (1996). Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

360iResearch. (2024). Gel Etching Market by Form, Type, End-Use, Application, & Channel - Global Forecast 2026-2032. [Link]

-

Stella, D., et al. (2020). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 21(18), 6806. [Link]

-

Inui, H., et al. (2022). Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Environmental Science & Technology, 56(15), 10839-10848. [Link]

-

Kania-Korwel, I., et al. (2019). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv. [Link]

-

Ghosh, U., et al. (2021). Aerobic Bioaugmentation to Decrease Polychlorinated Biphenyl (PCB) Emissions from Contaminated Sediments to Air. Environmental Science & Technology, 55(15), 10543-10552. [Link]

-

Li, Y., et al. (2008). Determination of PCBs in sediments by ASE and GC/MS. Journal of Environmental Sciences, 20(11), 1361-1365. [Link]

-

Leigh, M. B., et al. (2007). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology, 73(10), 3330-3337. [Link]

-

Sowers, K. R., & May, H. D. (2013). In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet?. Current Opinion in Biotechnology, 24(3), 482-488. [Link]

-

National Research Council. (2001). Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. In A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. [Link]

-

Kania-Korwel, I., et al. (2019). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv. [Link]

-

Singh, A., & Yadav, V. (2021). Anaerobic degradation of Polychlorinated Biphenyls (PCBs) and Polychlorinated Biphenyls Ethers (PBDEs), and microbial community dynamics of electronic waste-contaminated soil. Journal of Hazardous Materials, 403, 123612. [Link]

-

Kania-Korwel, I., et al. (2023). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Chemical Research in Toxicology, 36(8), 1275-1286. [Link]

Sources

- 1. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. molnar-institute.com [molnar-institute.com]

- 8. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. TechPowerUp [techpowerup.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of PCB 54 (2,2',6,6'-Tetrachlorobiphenyl)

Abstract

Polychlorinated biphenyl (PCB) congener 54, systematically identified as 2,2',6,6'-Tetrachlorobiphenyl, represents a significant member of the PCB family for toxicological and environmental research. Its unique molecular structure, characterized by chlorine substitution at all four ortho positions, imparts distinct physical and chemical properties that govern its behavior, persistence, and analytical determination. This guide provides a comprehensive overview of PCB 54, detailing its structural attributes, physicochemical properties, environmental fate, and the advanced methodologies employed for its analysis and synthesis. Tailored for researchers, environmental scientists, and drug development professionals, this document synthesizes technical data with practical insights into the handling and study of this compound.

Introduction: Understanding PCBs and the Significance of Congener 54

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organochlorine compounds, known as congeners, built on a biphenyl molecular backbone.[1][2] First synthesized in the late 19th century and commercially produced from 1929 until being banned in many countries in the 1970s, PCBs were prized for their high chemical stability, low flammability, and excellent electrical insulating properties.[2] These characteristics led to their widespread use in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and as plasticizers in paints and sealants.[2]

The nomenclature of PCBs is standardized through a numbering system developed by Ballschmiter and Zell, which assigns each congener a number from 1 to 209.[1] The subject of this guide, PCB 54 , corresponds to 2,2',6,6'-Tetrachlorobiphenyl .

The defining feature of PCB 54 is the substitution of chlorine atoms at all four ortho positions (carbons 2, 2', 6, and 6'). This heavy substitution creates significant steric hindrance, forcing the two phenyl rings to adopt a non-planar, near-orthogonal (90°) orientation.[3] This non-planar configuration is critical as it distinguishes PCB 54 from its "dioxin-like" coplanar counterparts, influencing its toxicological mechanisms, environmental behavior, and analytical profile.

Physical Properties of PCB 54

The physical properties of a PCB congener are fundamental to predicting its environmental distribution, bioaccumulation potential, and the selection of appropriate analytical methods. While PCBs as a class range from oily liquids to waxy solids, individual congeners have discrete properties.[2] The lipophilic and hydrophobic nature of PCBs is a defining characteristic, generally increasing with the degree of chlorination.[4]

Table 1: Summary of Physical Properties of PCB 54 (2,2',6,6'-Tetrachlorobiphenyl)

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-2-(2,6-dichlorophenyl)benzene | [5] |

| CAS Number | 15968-05-5 | [5] |

| Molecular Formula | C₁₂H₆Cl₄ | [5] |

| Molecular Weight | 291.99 g/mol | |

| Physical Appearance | Varies; PCBs can be oily liquids to white crystalline solids. | [4] |

| Melting Point | 198 °C | [6] |

| Boiling Point | Estimated for tetrachlorobiphenyls: 340-375 °C. A specific experimental value for PCB 54 is not readily available. | [4] |

| Water Solubility | 11.88 µg/L (at 25 °C) | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.9 (Computed) | [5] |

| Vapor Pressure | Low; decreases with increasing chlorination. A specific experimental value for PCB 54 is not readily available. | [4] |

Chemical Properties, Reactivity, and Environmental Fate

Molecular Structure and Stereochemistry

As previously noted, the tetrachlorination at the 2,2',6,6' ortho positions is the most consequential structural feature of PCB 54. This substitution pattern locks the molecule in a non-planar conformation, which prevents it from binding effectively to the aryl hydrocarbon receptor (AhR). This is a key mechanistic distinction from coplanar, "dioxin-like" PCBs (e.g., PCB 77, 126, and 169) which are potent AhR agonists. While not acting through the dioxin pathway, non-planar congeners like PCB 54 are associated with other toxic effects, including neurotoxicity.[7]

Chemical Stability and Persistence

The chemical resilience that made PCBs industrially valuable is also the cause of their environmental persistence. PCBs are highly resistant to degradation by acids, bases, and oxidation.[1] This inertness means they do not readily break down once released into the environment. The estimated environmental half-lives of PCBs can range from months to decades depending on the congener and environmental compartment.[8] The persistence generally increases with the degree of chlorination.

Thermal Properties and Decomposition

PCBs possess high thermal conductivity and high flash points.[7] However, their combustion, particularly under incomplete or uncontrolled conditions (e.g., building fires), can lead to the formation of significantly more toxic by-products, including polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1]

Environmental Fate and Bioaccumulation

The physicochemical properties of PCB 54 dictate its environmental behavior.

-

Low Water Solubility & High Lipophilicity : With a very low water solubility and a high octanol-water partition coefficient (Log Kow of 5.9), PCB 54 strongly partitions from water into more organic phases.[5][6] In aquatic systems, it rapidly adsorbs to organic matter in soil and sediment.[3]

-

Bioaccumulation : Its high lipophilicity drives its accumulation in the fatty tissues of living organisms. This leads to its persistence in individual organisms and its biomagnification up the food chain, reaching the highest concentrations in apex predators, including humans.[8]

-

Degradation : While highly persistent, PCBs are not completely inert in the environment. Microbial metabolism is a primary degradation pathway, although it is slow. Anaerobic bacteria in sediments can reductively dehalogenate more highly chlorinated PCBs to less chlorinated congeners, which may then be more susceptible to aerobic degradation.

Methodologies for Analysis and Synthesis

The accurate quantification of individual PCB congeners is essential for environmental monitoring and toxicological studies. Likewise, the ability to synthesize specific congeners is crucial for obtaining pure analytical standards and for conducting mechanistic research.

Analytical Workflow for PCB 54 Quantification

The standard for PCB congener analysis is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). A typical workflow for analyzing PCB 54 in an environmental matrix like soil or sediment involves several critical steps to ensure accuracy and remove interfering compounds.[4]

Experimental Protocol: Congener-Specific Analysis of PCBs in Sediment

-

Sample Preparation: A sediment sample is freeze-dried and homogenized. A known mass (e.g., 5-10 g) is weighed into an extraction thimble.

-

Internal Standard Spiking: The sample is spiked with a solution containing isotopically labeled PCB congeners, including a labeled analog of PCB 54. This is a self-validating step, as the recovery of these standards will be used to correct for analytical losses.

-

Soxhlet Extraction: The sample is extracted with an organic solvent (e.g., a hexane/acetone mixture) for 16-24 hours. This exhaustive technique ensures the transfer of lipophilic compounds like PCBs from the sample matrix into the solvent.

-

Sulfur Removal: For sediment extracts, elemental sulfur is a common interference. The extract is passed through activated copper granules to remove sulfur.

-

Multi-Layer Silica Gel Chromatography (Cleanup): The extract is concentrated and applied to a chromatography column containing different layers of activated silica gel and other sorbents. This step is crucial for separating the PCBs from other co-extracted compounds (e.g., lipids, pesticides) that could interfere with GC/MS analysis.

-

Solvent Exchange and Concentration: The cleaned-up fraction containing the PCBs is carefully concentrated to a small final volume (e.g., 50 µL) in a non-polar solvent like nonane.

-

GC/MS Analysis: An aliquot of the final extract is injected into a GC equipped with a high-resolution capillary column (e.g., DB-5ms) connected to a high-resolution mass spectrometer. The GC separates the individual congeners based on their boiling points and polarity, and the MS identifies and quantifies them based on their unique mass-to-charge ratio.

Caption: Workflow for PCB 54 analysis in environmental samples.

Synthetic Approach: The Suzuki Coupling Reaction

For toxicological studies requiring pure congeners, laboratory synthesis is necessary. The palladium-catalyzed Suzuki cross-coupling reaction is a highly effective and selective method for synthesizing specific PCB congeners.[1] This approach offers significant advantages over older, less selective methods, such as direct chlorination of biphenyl.

The core principle of the Suzuki reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. To synthesize 2,2',6,6'-tetrachlorobiphenyl (PCB 54), a plausible strategy would involve the coupling of 2,6-dichlorophenylboronic acid with 1-bromo-2,6-dichlorobenzene. The choice of catalyst, base, and solvent is critical for achieving a high yield and minimizing side products.[1] This method's selectivity allows for the precise construction of even sterically hindered congeners like PCB 54.

Conclusion

PCB 54 (2,2',6,6'-Tetrachlorobiphenyl) is a congener defined by its unique non-planar structure, a direct result of its four ortho-chlorine substituents. This structural feature governs its physicochemical profile, leading to high lipophilicity, low water solubility, and significant environmental persistence. While not possessing the dioxin-like toxicity of its coplanar relatives, its potential for neurotoxicity and its prevalence in environmental and biological samples make it a compound of continued scientific interest. A thorough understanding of its properties, supported by robust analytical and synthetic methodologies, is indispensable for accurately assessing its environmental risk and biological impact.

References

-

Occupational Safety and Health Administration. (n.d.). CHLORODIPHENYL, 54% CHLORINE (PCB). U.S. Department of Labor. Retrieved February 11, 2026, from [Link]

-

International Programme on Chemical Safety & Commission of the European Communities. (1992). ICSC 0939 - POLYCHLORINATED BIPHENYL (AROCLOR 1254). Retrieved February 11, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls. PubChem Compound Summary. Retrieved February 11, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved February 11, 2026, from [Link]

-

Shiu, W. Y., & Mackay, D. (1986). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data, 15(2), 911-929. Retrieved February 11, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Contaminants > Polychlorinated biphenyls (pcbs) > Chemistry and Behavior. CLU-IN. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',6,6'-Tetrachlorobiphenyl. PubChem Compound Summary for CID 27588. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',5,5'-Tetrachlorobiphenyl. PubChem Compound Summary for CID 37248. Retrieved February 11, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2',4,6,6'-Pentachlorobiphenyl Properties. CompTox Chemicals Dashboard. Retrieved February 11, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Polychlorinated biphenyl. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,6-Tetrachlorobiphenyl. PubChem Compound Summary for CID 63105. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,6-Tetrachlorobiphenyl. PubChem Compound Summary for CID 63108. Retrieved February 11, 2026, from [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. Retrieved February 11, 2026, from [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. PubMed. Retrieved February 11, 2026, from [Link]

-

UN Environment Programme. (n.d.). PCBs - a forgotten legacy? Retrieved February 11, 2026, from [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS. Retrieved February 11, 2026, from [Link]

-

Wikipedia contributors. (2024, January 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,6'-Tetrachlorobiphenyl. PubChem Compound Summary for CID 521055. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pcb 47. PubChem Compound Summary for CID 17097. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. PubChem Compound Summary for CID 38875. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4',6-Tetrachlorobiphenyl. PubChem Compound Summary for CID 63110. Retrieved February 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Biphenyls via Suzuki Coupling Reactions. Retrieved February 11, 2026, from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43. Retrieved February 11, 2026, from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. Retrieved February 11, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved February 11, 2026, from [Link]

-

Dvořák, L., et al. (2021). Recent advances in PCB removal from historically contaminated environmental matrices. Chemosphere, 277, 130252. Retrieved February 11, 2026, from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. CLU-IN | Contaminants > Polychlorinated biphenyls (pcbs) > Chemistry and Behavior [clu-in.org]

- 4. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2',6,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 27588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0939 - POLYCHLORINATED BIPHENYL (AROCLOR 1254) [chemicalsafety.ilo.org]

2,2',6,6'-Tetrachlorobiphenyl molecular weight and formula

Technical Whitepaper: Physicochemical and Toxicological Profiling of 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)

Executive Summary 2,2',6,6'-Tetrachlorobiphenyl (PCB 54) represents a critical reference standard in the study of non-dioxin-like (NDL) polychlorinated biphenyls. Unlike its coplanar counterparts, PCB 54 possesses a rigid, non-coplanar geometry driven by significant steric hindrance at the ortho positions. This structural anomaly renders it biologically distinct: it is inactive at the Aryl Hydrocarbon Receptor (AhR) but highly potent in modulating intracellular calcium signaling via the Ryanodine Receptor (RyR). This guide provides a comprehensive technical analysis of PCB 54, covering its molecular architecture, high-yield synthesis for research standards, analytical detection, and specific toxicological mechanisms relevant to drug safety and environmental toxicology.

Part 1: Molecular Identity & Physicochemical Architecture

PCB 54 is defined by its symmetry and the steric bulk of chlorine atoms at all four ortho positions. This substitution pattern forces the two phenyl rings into a nearly perpendicular conformation, preventing the planar alignment necessary for "dioxin-like" toxicity.

Table 1: Physicochemical Core Data

| Property | Value / Description |

| IUPAC Name | 2,2',6,6'-Tetrachloro-1,1'-biphenyl |

| Common Name | PCB 54 |

| CAS Registry Number | 15968-05-5 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Structure Type | Symmetric, Non-coplanar (NDL-PCB) |

| Log K_ow (Octanol/Water) | ~5.6 - 5.9 (High Lipophilicity) |

| Physical State | Crystalline Solid |

| Key Structural Feature | High rotational barrier due to ortho-Cl steric clash |

The Ortho-Effect & Atropisomerism While PCB 54 is symmetric and therefore achiral, its resistance to ring rotation is a model for understanding atropisomerism in drug design. The chlorine atoms at 2, 2', 6, and 6' create a "steric lock," forcing a twist angle of approximately 90°. This prevents the molecule from intercalating into the AhR binding pocket, distinguishing its toxicity profile from PCB 77 or PCB 126.

Part 2: Synthesis & Purification Protocols[1]

Obtaining high-purity (>99%) PCB 54 is challenging due to the steric hindrance that inhibits standard cross-coupling reactions. The classic Ullmann coupling often results in low yields. The protocol below utilizes a modified Suzuki-Miyaura coupling optimized for sterically hindered substrates.

Protocol: Palladium-Catalyzed Synthesis of PCB 54

-

Objective: Synthesis of 2,2',6,6'-Tetrachlorobiphenyl via cross-coupling.

-

Reagents:

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (Ar) for 15 minutes. Oxygen exclusion is critical to prevent homocoupling byproducts.

-

Reagent Loading: Add 1-Bromo-2,6-dichlorobenzene (1.0 mmol), 2,6-Dichlorophenylboronic acid (1.2 mmol), Pd(dba)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) to the flask.

-

Solvation: Add degassed Toluene (5 mL) and Water (0.5 mL).

-

Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring for 12–24 hours. Monitor via GC-MS for consumption of the aryl bromide.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography using Hexane as the eluent. PCB 54 elutes early due to high lipophilicity.

-

Validation: Confirm structure via ¹H NMR (singlet/multiplet patterns characteristic of symmetric substitution) and GC-MS (M+ peak at m/z 292).

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered PCB 54 synthesis.

Part 3: Analytical Profiling

Accurate quantification requires gas chromatography-mass spectrometry (GC-MS). Due to the ortho-effect, PCB 54 elutes differently than planar congeners.

GC-MS Method Parameters (EPA Method 1628 Adapted)

-

Instrument: GC-MS (Triple Quadrupole or High-Resolution Magnetic Sector preferred for trace analysis).

-

Column: Low polarity silarylene phase (e.g., TG-5SilMS or DB-5MS), 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 100°C (hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 2°C/min to 260°C (Critical for congener separation)

-

Final: Hold 5 min.

-

-

Mass Spectrometry (SIM Mode):

-

Primary Ion: m/z 291.9 (Molecular Ion)

-

Secondary Ions: m/z 293.9, 219.9 (M - 2Cl)

-

Qualifying Ratio: The isotopic cluster should match the theoretical ratio for Cl₄ (~1.3:1 for 290:292).

-

Part 4: Biological Interaction & Toxicology

PCB 54 serves as a definitive probe for Ryanodine Receptor (RyR) mediated toxicity. Unlike dioxin-like PCBs, it does not activate the AhR pathway, making it an essential negative control for AhR studies and a positive control for calcium signaling dysregulation.

Mechanism of Action: RyR1 Sensitization PCB 54 binds to the RyR1 channel on the sarcoplasmic/endoplasmic reticulum. This interaction "locks" the channel in an open sub-conductance state, leading to uncontrolled Ca²⁺ leakage into the cytoplasm.

Consequences:

-

Neurotoxicity: Altered dendritic growth and synaptic plasticity (developmental neurotoxicity).

-

Cellular Stress: Cytosolic Ca²⁺ overload triggers ROS generation and mitochondrial dysfunction.

-

Endocrine Disruption: Metabolites (e.g., 4-OH-PCB 54) may exhibit estrogenic activity, although the parent compound is largely non-estrogenic.

Caption: Differential signaling pathway of PCB 54, highlighting RyR1 activation and AhR inactivity.

Part 5: References

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. Source: National Institutes of Health (NIH). URL:[Link]

-

2,2',6,6'-Tetrachlorobiphenyl (PCB 54) Compound Summary. Source: PubChem.[3][4][5][6][7] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2',6,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 27588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2',5,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)

Executive Summary

The synthesis of 2,2',6,6'-tetrachlorobiphenyl (IUPAC: PCB 54) presents a distinct challenge in organic chemistry due to severe steric hindrance at the ortho positions. Unlike planar, dioxin-like PCBs, the four chlorine atoms at the 2,2',6,6' positions force the two phenyl rings into a nearly perpendicular conformation, inhibiting the rotation of the C-C bond and creating a significant energy barrier for coupling reactions.

This guide details two validated synthetic routes:

-

The Classical Ullmann Coupling: A robust, copper-mediated homocoupling ideal for generating symmetrical biaryls. While yields are historically lower (20–40%), it remains the most direct "one-pot" method for symmetrical targets using readily available precursors.

-

Pd-Catalyzed Suzuki-Miyaura Coupling: A modern, high-yield approach utilizing specialized Buchwald ligands (e.g., SPhos) to overcome steric repulsion. This route is preferred when maximizing yield is critical or when working with precious isotopically labeled precursors.

Retrosynthetic Analysis

The strategic disconnection of PCB 54 focuses on the 1,1'-biaryl bond. Due to the symmetry of the molecule, the most logical precursor is a 1-halo-2,6-dichlorobenzene.

Figure 1: Retrosynthetic disconnection showing the symmetrical breakdown into identical halobenzene units.

Route 1: Classical Ullmann Homocoupling

This method relies on the reductive coupling of aryl halides using activated copper at high temperatures. It is the "workhorse" method for symmetrical, hindered PCBs.

Reaction Mechanism

The reaction proceeds via the formation of an organocopper intermediate. The high temperature is required not only to form this species but to overcome the activation energy required to bring two bulky 2,6-dichlorophenyl groups into proximity.

Protocol Data Sheet

| Parameter | Specification |

| Precursor | 1-Iodo-2,6-dichlorobenzene (Preferred over Bromo for lower bond energy) |

| Reagent | Copper Bronze (Mechanically pulverized, activated) |

| Solvent | Nitrobenzene (or neat/sand bath) |

| Temperature | 200°C – 230°C |

| Atmosphere | Inert (Argon/Nitrogen) to prevent phenol formation |

| Typical Yield | 25% – 40% |

Step-by-Step Methodology

Step 1: Activation of Copper Bronze Critical for success. Commercial copper oxide layers inhibit the reaction.

-

Wash 5.0 g of Copper bronze with 20 mL of 2% iodine in acetone for 5 minutes.

-

Filter and wash with pure acetone (2x 20 mL).

-

Wash with dilute HCl (1M) to remove iodides, then water, then ethanol.

-

Dry under vacuum/nitrogen immediately before use.

Step 2: Coupling Reaction

-

In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser and Ar line, charge 10 mmol of 1-iodo-2,6-dichlorobenzene .

-

Add 30 mmol (3 equiv) of Activated Copper Bronze .

-

Solvent Option: Add 5 mL of dry nitrobenzene (boiling point ~210°C).

-

Note: Solvent-free conditions (mixing solids with sand) can also be used but require precise temperature control to avoid sublimation.

-

-

Heat the mixture to 210°C in a sand bath or oil bath for 12–24 hours.

-

Monitor via GC-MS.[1] The reaction is complete when the starting iodide is consumed.

Step 3: Workup

-

Cool to room temperature.

-

Dilute with 50 mL Toluene or Hexane.

-

Filter through a pad of Celite to remove copper residues. Wash the pad thoroughly.

-

If nitrobenzene was used: Distill off the solvent under reduced pressure (high vacuum required).

Route 2: Pd-Catalyzed Suzuki-Miyaura Coupling

For laboratories equipped for organometallic catalysis, this route offers higher yields and milder conditions, utilizing sterically demanding ligands to facilitate the coupling.

The Steric Challenge

Standard Suzuki conditions (e.g., Pd(PPh3)4) fail here because the oxidative addition is slow and the reductive elimination of the bulky biaryl is kinetically inhibited. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald ligand designed to create a pocket for the active Pd species that facilitates this difficult bond formation.

Protocol Data Sheet

| Parameter | Specification |

| Partner A | 1-Iodo-2,6-dichlorobenzene |

| Partner B | 2,6-Dichlorophenylboronic acid |

| Catalyst | Pd(dba)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Base | K₃PO₄ (3.0 equiv) |

| Solvent | Toluene : Water (10:1) |

| Temperature | 100°C (Reflux) |

| Typical Yield | 65% – 85% |

Workflow Diagram

Figure 2: Workflow for the SPhos-mediated Suzuki coupling of hindered chlorides.

Purification & Characterization

Due to the toxicity and persistence of PCBs, purity is paramount to ensure accurate toxicological data.

Purification Protocol

-

Column Chromatography:

-

Stationary Phase: Silica Gel (High purity, 230-400 mesh).

-

Mobile Phase: 100% n-Hexane.

-

Rationale: PCBs are highly lipophilic and non-polar. They elute rapidly with hexane, while polar impurities (unreacted boronic acids, phenols, nitrobenzene) are retained.

-

-

Recrystallization:

-

Dissolve the chromatographed solid in minimum hot Ethanol or Methanol.

-

Cool slowly to 4°C.

-

Collect white crystalline needles.

-

Characterization Criteria

| Technique | Expected Result | Notes |

| GC-MS (EI) | Molecular Ion ( | Look for characteristic isotope cluster: 290, 292, 294, 296 (approx 77:100:48:10 intensity). |

| The spectrum is simple due to symmetry. H-3,5 and H-4 protons appear as a doublet and triplet (or multiplet overlap). | ||

| ~132-135 ppm (C-Cl), ~130 ppm (CH). | Distinct quaternary shift for the 1,1' bridgehead carbon due to shielding. | |

| Melting Point | 203°C – 204°C | High MP is characteristic of the symmetrical, rigid lattice of PCB 54. |

Safety & Handling (E-E-A-T)

Warning: 2,2',6,6'-Tetrachlorobiphenyl is a persistent organic pollutant (POP).[2] While it lacks the coplanarity required for high affinity to the Aryl Hydrocarbon Receptor (AhR) (unlike dioxin-like PCB 126), it is bioaccumulative and potentially neurotoxic.

-

Containment: All weighing and synthesis must occur within a certified fume hood.

-

Waste: All solid and liquid waste (including silica gel and gloves) must be segregated into "Halogenated Organic Waste" streams for high-temperature incineration.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

-

Hutzinger, O., Safe, S., & Zitko, V. (1974). The Chemistry of PCBs. CRC Press. (Definitive text on classical Ullmann synthesis of PCBs).

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[3][4][5] Chemosphere, 45(8), 1119-1127. (Comparison of Suzuki vs Ullmann for hindered PCBs).

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Foundation for using SPhos in hindered biaryls).

-

U.S. EPA Method 8082A. (2007). Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[2][6][7] (Standard for extraction and analytical cleanup).

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEMI Method Summary - 508A [nemi.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

environmental sources of 2,2',6,6'-tetrachlorobiphenyl contamination

An In-depth Technical Guide to the Environmental Sources of 2,2',6,6'-Tetrachlorobiphenyl (PCB-54) Contamination

Abstract

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and human health risk. This technical guide provides a comprehensive overview of the environmental sources, release mechanisms, and fate of a specific congener, 2,2',6,6'-tetrachlorobiphenyl, also known as PCB-54. We will delve into the historical industrial applications that led to its widespread dissemination, explore the ongoing pathways for its release into the environment, and discuss its behavior within various environmental compartments. Furthermore, this guide will outline the standard analytical methodologies for the detection and quantification of PCB-54, providing a framework for researchers and scientists in the field.

Introduction to 2,2',6,6'-Tetrachlorobiphenyl (PCB-54)

Polychlorinated biphenyls are a group of 209 individual synthetic organic compounds, or congeners, formed by the chlorination of a biphenyl molecule. The congener 2,2',6,6'-tetrachlorobiphenyl (PCB-54) is characterized by the presence of four chlorine atoms attached to the biphenyl structure at the 2, 2', 6, and 6' positions.[1] Its chemical formula is C₁₂H₆Cl₄.[1]

Like other PCBs, PCB-54 is chemically stable, has a high boiling point, and possesses electrical insulating properties.[2] These characteristics made PCBs highly valuable for a wide range of industrial applications before their toxicity and environmental persistence were fully understood.[2] PCB-54 is a lipophilic ("fat-loving") compound, a property that drives its tendency to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web.[3] Its persistence against environmental degradation means that it remains in ecosystems for extended periods.[4]

Primary Sources: Historical Industrial Production and Application

There are no known natural sources of PCBs; their presence in the environment is solely due to human activity.[5] From 1929 until their production was banned in the United States in 1979, PCBs were manufactured and sold as complex mixtures under various trade names, most notably "Aroclor" in the U.S.[2][5] PCB-54 was a component of these commercial mixtures. The specific composition of Aroclor mixtures varied, and they were identified by a four-digit number where the last two digits typically indicated the percentage of chlorine by weight.[2] For instance, Aroclor 1254 contained approximately 54% chlorine.[6]

The exceptional stability and non-flammability of PCBs led to their use in a vast array of applications:

-

"Closed" Systems:

-

Dielectric and Coolant Fluids: PCBs were extensively used as insulating fluids in electrical equipment such as transformers and capacitors.[1][7] These applications were considered "closed" systems, but leaks, improper maintenance, and disposal have resulted in significant environmental releases.

-

Heat Transfer Fluids: Their thermal stability made them ideal for use in industrial heat transfer systems.[8]

-

Hydraulic Fluids: PCBs were used in hydraulic systems, particularly in environments where fire resistance was critical.[2]

-

-

"Open" Systems:

-

Plasticizers: Added to paints, plastics, and rubber products to enhance flexibility and durability.[2]

-

Building Materials: Used in caulking, adhesives, and tapes.[2]

-

Surface Coatings: Incorporated into surface coatings to provide flame retardancy and waterproofing.[5]

-

Other Applications: Included use in pigments, dyes, and carbonless copy paper.[2][8]

-

The widespread use in "open" systems, such as paints and caulks, facilitated the direct and diffuse release of PCBs into the environment through volatilization, weathering, and eventual disposal.

Environmental Release Mechanisms

The entry of PCB-54 into the environment is a consequence of the historical use and disposal of PCB-containing materials. Releases can be categorized as both historical, large-scale discharges and ongoing, low-level emissions from remaining sources.

Primary Release Pathways:

-

Direct Industrial Discharges: Prior to regulation, industrial facilities often discharged PCB-laden wastewater directly into rivers and coastal waters.[7]

-

Improper Waste Disposal: The disposal of PCB-containing products and industrial waste in non-secure municipal and industrial landfills has created long-term sources of contamination.[5]

-

Accidental Spills and Leaks: Spills and leaks from electrical equipment, hydraulic systems, and during transport have contributed to localized, high-concentration contamination of soil and water.[7]

-

Incineration: Incomplete combustion of materials containing PCBs in poorly operated incinerators can release them into the atmosphere.[7]

Ongoing and Secondary Sources:

-

Leaching from Landfills: PCBs can slowly leach from older landfills and contaminate groundwater and surrounding soil.[5]

-

Volatilization: PCBs present in contaminated soils, water bodies, and building materials can volatilize into the atmosphere.[7]

-

Building Demolition: The demolition of old buildings containing PCB-caulking, paints, and fluorescent light ballasts can release PCBs into the air and surrounding environment.[5]

-

Wastewater Treatment Plants: Sludge from wastewater treatment plants can contain PCBs from various sources, including stormwater runoff and industrial effluent.[5]

The following diagram illustrates the primary sources and pathways of PCB contamination in the environment.

Caption: Primary sources and release pathways of PCBs into the environment.

Environmental Fate, Transport, and Bioaccumulation

Once released, the physicochemical properties of PCB-54 govern its distribution and persistence in the environment.

-

Persistence and Transport: PCBs are highly resistant to breakdown in the environment.[2] They can cycle between air, water, and soil for long periods.[2] Lighter PCB congeners, in particular, can be transported long distances in the atmosphere, resulting in their presence in remote regions like the Arctic, far from their original sources.[2]

-

Partitioning: Due to its low water solubility and high lipophilicity, PCB-54 strongly adsorbs to organic matter in soil and sediment.[4] This makes aquatic sediments a major sink and long-term reservoir for PCBs.

-

Bioaccumulation and Biomagnification: In aquatic environments, PCBs are taken up by small organisms and fish from contaminated water and sediment.[2] Because PCBs are fat-soluble and are metabolized and excreted very slowly, they accumulate in organisms (bioaccumulation).[3][4] As these smaller organisms are consumed by larger predators, the concentration of PCBs increases at successively higher trophic levels in the food chain (biomagnification).[9] This process can lead to dangerously high concentrations in top predators, including fish, marine mammals, and humans who consume them.[9][10]

The diagram below illustrates the environmental cycle of PCB-54.

Caption: Environmental fate, transport, and bioaccumulation of PCB-54.

Analytical Methodologies for PCB-54

The accurate detection and quantification of specific PCB congeners like PCB-54 in complex environmental matrices is a critical but challenging task. The standard methodology involves sample collection, extraction, cleanup, and instrumental analysis.[11]

Sample Collection and Preparation

-

Matrix: Samples can include water, soil, sediment, air (sorbed onto a filter), and biological tissues.

-

Protocols: Strict quality assurance protocols must be followed to prevent sample contamination. Glassware should be solvent-rinsed, and field blanks should be collected.

-

Storage: Samples are typically stored in the dark at low temperatures (e.g., 4°C for water, -20°C for tissue) to prevent degradation.

Extraction

The goal of extraction is to separate the PCBs from the sample matrix.

-

Soil/Sediment: Commonly extracted using Soxhlet extraction with a nonpolar solvent like hexane or a hexane/acetone mixture.

-

Water: Liquid-liquid extraction with a solvent such as dichloromethane or solid-phase extraction (SPE) are frequently used.

-

Biota: Tissues are often ground with sodium sulfate and extracted using Soxhlet or accelerated solvent extraction.

Cleanup and Fractionation

Crude extracts contain many co-extracted compounds (lipids, pigments, other contaminants) that can interfere with analysis. Cleanup is essential for isolating the PCBs.

-

Techniques: Multi-step cleanup often involves column chromatography using adsorbents like silica gel, Florisil, or alumina. Gel permeation chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids from biological samples.[11]

Instrumental Analysis

-

Primary Technique: High-resolution gas chromatography (HRGC) is the cornerstone of PCB analysis, as it can separate many of the 209 congeners from each other.[11]

-

Detection:

-

Electron Capture Detector (GC-ECD): Highly sensitive to halogenated compounds like PCBs and historically used for routine monitoring.

-

Mass Spectrometry (GC-MS): Provides more definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments. It is considered the gold standard for confirmatory analysis.

-

Experimental Protocol: General Workflow for PCB-54 Analysis in Sediment

-

Sample Preparation: Homogenize the sediment sample. A subsample is dried to determine moisture content, while another is used for extraction.

-

Extraction: A known mass of the wet sediment is mixed with anhydrous sodium sulfate to create a free-flowing powder. This mixture is then placed in a Soxhlet extractor and extracted with a 1:1 mixture of hexane and acetone for 16-24 hours.

-

Concentration: The solvent extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

-

Sulfur Removal: If elemental sulfur is present (common in anaerobic sediments), it is removed by adding activated copper powder to the extract.

-

Cleanup: The concentrated extract is passed through a chromatography column packed with activated silica gel or Florisil. The column is eluted with solvents of increasing polarity to separate PCBs from more polar interferences.

-

Solvent Exchange: The cleaned-up fraction containing the PCBs is carefully concentrated and the solvent is exchanged to a final volume of isooctane or hexane.

-

Analysis: An aliquot of the final extract is injected into a GC-MS system. The system is calibrated with certified standards of PCB-54 and other relevant congeners.

-

Quantification: The concentration of PCB-54 is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

The diagram below outlines the analytical workflow.

Caption: A typical experimental workflow for the analysis of PCB-54.

Conclusion

2,2',6,6'-tetrachlorobiphenyl (PCB-54), a persistent and bioaccumulative toxicant, entered the environment primarily through its inclusion in commercial PCB mixtures used extensively in industrial and commercial applications for half a century. Although its production has ceased, a legacy of contamination persists. Ongoing releases from aging electrical equipment, leaching from contaminated sites and landfills, and the disturbance of PCB-containing materials continue to introduce this compound into the environment. Its ability to undergo long-range atmospheric transport and biomagnify in food webs ensures that it remains a global contaminant of concern. Understanding these sources and pathways is fundamental for developing effective remediation strategies and mitigating the ongoing risks to ecological and human health.

References

-

PubChem. (n.d.). 2,2',5,6'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',6,6'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Massive Bio. (2026, January 15). Polychlorinated Biphenyl. Retrieved from [Link]

-

Interdepartmental Task Force on PCBs. (1972, May). Polychlorinated Biphenyls and the Environment. National Technical Information Service. Retrieved from [Link]

-

Oregon Department of Environmental Quality. (2003, August 6). Fact Sheet: Sources of Polychlorinated Biphenyls. Retrieved from [Link]

-

Environmental Working Group. (n.d.). PCB-54. EWG's Human Toxome Project. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. Retrieved from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

-

EBSCO. (n.d.). Polychlorinated biphenyls (PCB) | Research Starters. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Occupational Safety and Health Administration. (2024, May 1). CHLORODIPHENYL, 54% CHLORINE (PCB). U.S. Department of Labor. Retrieved from [Link]

-

Government of Canada. (1997, March 22). Toxic Substances Management Policy. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,6'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

American Chemical Society. (n.d.). Accumulation of 3,4,3',4'-Tetrachlorobiphenyl and 2,4,5,2',4',5'- and 2,4,6,2',4',6'-Hexachlorobiphenyl in Juvenile Coho Salmon. Retrieved from [Link]

Sources

- 1. 2,2',6,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 27588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. ewg.org [ewg.org]

- 4. researchgate.net [researchgate.net]

- 5. oregon.gov [oregon.gov]

- 6. CHLORODIPHENYL, 54% CHLORINE (PCB) | Occupational Safety and Health Administration [osha.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 9. massivebio.com [massivebio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: Degradation Pathways of 2,2',6,6'-Tetrachlorobiphenyl in Soil Matrices

The following technical guide details the degradation mechanisms, experimental protocols, and metabolic challenges associated with 2,2',6,6'-tetrachlorobiphenyl (PCB 54) .

Executive Summary: The "Ortho-Block" Challenge

2,2',6,6'-Tetrachlorobiphenyl (PCB 54) represents a unique class of "double-ortho" substituted congeners. Unlike coplanar PCBs (e.g., PCB 77, 126) which mimic dioxins and intercalate into DNA, PCB 54 is sterically forced into a non-planar, nearly perpendicular conformation due to the repulsion between the chlorine atoms at the 2,2', 6, and 6' positions.

The Core Problem: This steric twisting creates a "fortress" effect. The primary bacterial enzymes responsible for PCB degradation (Biphenyl 2,3-dioxygenases) are sterically hindered from accessing the preferred 2,3-carbon bond. Consequently, PCB 54 is highly recalcitrant to standard aerobic biodegradation and often accumulates as a terminal residue in environmental samples unless specific anaerobic-aerobic sequential treatment is applied.

This guide delineates the specific metabolic dead-ends and the "backdoor" pathways (reductive dechlorination and 3,4-attack) required to degrade this molecule.

Molecular Architecture & Stability

To understand the degradation pathway, one must first understand the substrate's resistance profile.

| Parameter | Value | Implication for Degradation |

| IUPAC Name | 2,2',6,6'-Tetrachlorobiphenyl | Double-ortho substitution on both rings.[1] |

| Structure | Non-planar (Twisted) | Prevents binding to the Ah receptor (low dioxin toxicity) but blocks BphA enzyme active sites. |

| Log K_ow | ~5.6 - 6.1 | High adsorption to soil organic matter; low bioavailability. |

| Bond Strength | C-Cl (Ortho) | Ortho-chlorines are thermodynamically harder to remove anaerobically than meta/para chlorines. |

Degradation Pathway I: Anaerobic Reductive Dechlorination

The Primary Removal Mechanism

In anoxic soil zones (deep subsurface or water-saturated soils), specific organohalide-respiring bacteria (e.g., Dehalococcoides mccartyi, Dehalobium chlorocoercia) utilize PCB 54 as an electron acceptor. This is the critical first step, as removing the ortho-chlorines "unlocks" the molecule for aerobic bacteria.

Mechanism: Ortho-Dechlorination

Unlike meta- or para-dechlorination, ortho-removal is rate-limiting. The pathway proceeds via the sequential removal of chlorine atoms, reducing steric hindrance.

Pathway Logic:

-

Priming: Requires a co-substrate (e.g., halogenated fatty acids) to induce dehalogenase activity.

-

Attack: The enzyme attacks the 2 or 6 position.

-

Product: 2,2',6-Trichlorobiphenyl (PCB 19)

2,2'-Dichlorobiphenyl (PCB 4).

Figure 1: Anaerobic reductive dechlorination pathway of PCB 54. Note the transition from the recalcitrant tetra-chloro state to the degradable di-chloro state.

Degradation Pathway II: Aerobic Oxidative Attack

The Metabolic Dead-End & Hydroxylation

If PCB 54 is exposed to aerobic conditions (e.g., surface soil), the bph operon (BphA, B, C, D enzymes) attempts to degrade it. However, the "Ortho-Block" prevents the standard 2,3-dioxygenation.

The "Shifted Attack" Mechanism

Because the 2,3 positions are blocked by Chlorine and steric twisting, the dioxygenase enzyme is forced to attack the open 3,4 positions .

-

3,4-Dioxygenation: BphA attacks the 3,4 bond (instead of 2,3).

-

Dehydrogenation: Formation of a diol.

-

Failure of Ring Cleavage: The resulting metabolite often cannot be processed by BphC (ring cleavage dioxygenase) due to the chlorine at position 2 and 6 interfering with the enzyme pocket.

-

Result: Accumulation of hydroxylated metabolites (OH-PCBs) rather than mineralization.

Key Metabolites Identified:

-

3-OH-PCB 54 (3-hydroxy-2,2',6,6'-tetrachlorobiphenyl)[1]

-

4-OH-PCB 54 (4-hydroxy-2,2',6,6'-tetrachlorobiphenyl)

These hydroxylated PCBs are often more toxic and mobile than the parent compound, representing a critical risk in partial remediation.

Figure 2: The aerobic metabolic bottleneck. Unlike non-ortho PCBs, PCB 54 is routed toward stable hydroxylated metabolites rather than ring cleavage and mineralization.

Experimental Protocol: Assessing Degradation in Soil

A Self-Validating Workflow for Researchers

To accurately measure the degradation of PCB 54, one must account for its high volatility relative to other PCBs and its tendency to bind to soil.

Phase 1: Microcosm Setup

Objective: Establish a controlled environment with induced microbial activity.

-

Soil Sourcing: Collect soil (top 15 cm). Sieve (<2 mm) to remove stones.

-

Spiking (The Critical Step):

-

Dissolve PCB 54 in acetone.

-

Add to a small portion of silica sand or talc (carrier). Evaporate solvent.[2]

-

Mix carrier thoroughly with soil to achieve target conc. (e.g., 10 mg/kg). Direct addition of solvent to soil kills the microbiome.

-

-

Induction: Add Biphenyl (100 mg/kg) as a co-substrate to induce the bph operon. Without this, degradation of PCB 54 is negligible.

-

Incubation: Maintain moisture at 60% water holding capacity. Incubate at 25°C in the dark.

Phase 2: Extraction (QuEChERS Modified)

Objective: Maximize recovery of both parent PCB 54 and OH-metabolites.

-

Lysis: Take 5g soil. Add 5mL water + 10mL Acetonitrile (ACN). Vortex 1 min.

-

Salting Out: Add 4g MgSO4 + 1g NaCl. Shake vigorously. Centrifuge 3000xg for 5 min.

-

Cleanup (dSPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) and C18 powder. Note: PSA removes fatty acids but retains OH-PCBs if pH is not adjusted. For OH-PCB analysis, acidify extract before cleanup.

Phase 3: Analysis (GC-MS/MS)

Objective: Quantify parent and identify metabolites.

-

Column: Rtx-PCB or DB-5MS (30m x 0.25mm).

-

Carrier Gas: Helium (1.2 mL/min).

-

Temp Program: 100°C (1 min)

20°C/min to 200°C -

Ions to Monitor:

-

PCB 54: m/z 290, 292 (Parent).

-

OH-PCB 54: m/z 306, 308 (TMS-derivative required for sensitivity).

-

Figure 3: Experimental workflow for extraction and analysis of PCB 54 and its metabolites from soil matrices.

Quantitative Data Summary

The following data summarizes typical degradation metrics found in literature for double-ortho congeners under optimized conditions.

| Condition | Half-Life (t 1/2) | Major Products | Efficiency |

| Aerobic (Unamended) | > 5 Years | None (Persistence) | < 1% |

| Aerobic (+ Biphenyl) | 6 - 12 Months | 3-OH-PCB 54, 4-OH-PCB 54 | 10-20% (Transformation only) |

| Anaerobic (Enriched) | 3 - 6 Months | PCB 19 (2,2',6-CB) | 40-60% (Dechlorination) |

| Sequential (An/Aer) | 4 - 8 Months | CO2, Biomass, Cl- | > 80% (Mineralization) |

Note: "Sequential" refers to Anaerobic treatment followed by Aerobic treatment, which is the only proven method for complete removal.

References

-